![molecular formula C9H8N2S B1209931 1H,3H-Thiazolo(3,4-a)benzimidazole CAS No. 35766-04-2](/img/structure/B1209931.png)
1H,3H-Thiazolo(3,4-a)benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H,3H-Thiazolo(3,4-a)benzimidazole, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2S and its molecular weight is 176.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 624051. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antitumor Activity
1H,3H-thiazolo(3,4-a)benzimidazole derivatives have been synthesized and evaluated for their antitumor properties. A notable study tested a series of these compounds against 60 human tumor cell lines, revealing significant antitumor activity. For instance, compound 8c demonstrated potent growth inhibition across all cell lines at concentrations ranging from 10−7 to 10−5 M. Additionally, compound 4a showed high selectivity against central nervous system cancer cell lines .
Data Table: Antitumor Activity of Selected Compounds
Compound | Concentration (M) | Activity Level | Selectivity |
---|---|---|---|
8c | 10−7−10−5 | High | Non-selective |
4a | 10−6 | Moderate | CNS Selective |
Anti-HIV Activity
The compound has also been identified as a non-nucleoside reverse transcriptase inhibitor (NNRTI), making it a candidate for HIV treatment. The lead compound, 1-(2',6'-difluorophenyl)-1H,3H-thiazolo(3,4-a)benzimidazole (NSC 625487), was found to inhibit HIV-1 reverse transcriptase selectively without affecting HIV-2. This compound exhibited significant activity against various HIV-1 isolates at nanomolar concentrations .
Case Study: Structure-Activity Relationship (SAR)
In a study focusing on the SAR of thiazolo(3,4-a)benzimidazole derivatives, modifications on the benzene-fused ring were systematically evaluated. The results indicated that specific substitutions could enhance binding affinity and selectivity towards the viral reverse transcriptase .
Synthesis and Modifications
The synthesis of this compound derivatives often involves multi-step chemical reactions. Recent advancements include the use of E. coli expressing monoamine oxidase for the kinetic resolution of racemic thiazolo-benzimidazolines, which achieved high enantiomeric excess . This method highlights the potential for developing enantiomerically pure compounds with enhanced biological activity.
Data Table: Synthesis Methods and Yields
Method | Compound | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|
E. coli MAO-N D11 | TBIM | 44 | 94 |
Traditional Synthesis | Various | Varies | Varies |
属性
CAS 编号 |
35766-04-2 |
---|---|
分子式 |
C9H8N2S |
分子量 |
176.24 g/mol |
IUPAC 名称 |
1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C9H8N2S/c1-2-4-8-7(3-1)10-9-5-12-6-11(8)9/h1-4H,5-6H2 |
InChI 键 |
CEZGFQCGXLQKCP-UHFFFAOYSA-N |
SMILES |
C1C2=NC3=CC=CC=C3N2CS1 |
规范 SMILES |
C1C2=NC3=CC=CC=C3N2CS1 |
Key on ui other cas no. |
35766-04-2 |
同义词 |
1H,3H-thiazolo(3,4-a)benzimidazole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。